molecular formula C12H18N4O3 B13207052 Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate

Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B13207052
M. Wt: 266.30 g/mol
InChI Key: SPNAPCHIZUBYGT-UHFFFAOYSA-N
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Description

Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is a compound that features both imidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is unique due to its combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

ethyl 4-(imidazole-1-carbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)15-6-3-10(4-7-15)14-11(17)16-8-5-13-9-16/h5,8-10H,2-4,6-7H2,1H3,(H,14,17)

InChI Key

SPNAPCHIZUBYGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)N2C=CN=C2

Origin of Product

United States

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